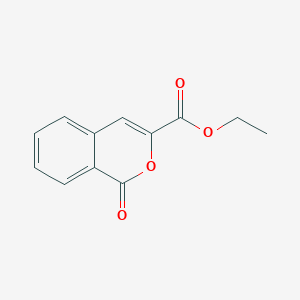

Ethyl 1-oxo-1H-isochromene-3-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-oxoisochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-2-15-12(14)10-7-8-5-3-4-6-9(8)11(13)16-10/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCNSMNREEIIXTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2C(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20549143 | |

| Record name | Ethyl 1-oxo-1H-2-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111686-63-6 | |

| Record name | Ethyl 1-oxo-1H-2-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 1 Oxo 1h Isochromene 3 Carboxylate and Its Analogues

Cyclization and Annulation Strategies for Isochromenone Ring Formation

The formation of the isochromenone ring is the cornerstone of synthesizing Ethyl 1-oxo-1H-isochromene-3-carboxylate and related derivatives. Modern synthetic approaches have increasingly relied on transition-metal catalysis to achieve high efficiency, regioselectivity, and functional group tolerance. These methods offer significant advantages over classical synthetic routes, which often require harsh reaction conditions and multi-step sequences.

Metal-Catalyzed Cyclization Approaches

A variety of transition metals have been successfully employed to catalyze the formation of the isocoumarin (B1212949) framework, each offering unique mechanistic pathways and substrate compatibility. These approaches typically involve the activation of C-H bonds, the cycloisomerization of functionalized precursors, or carbonylative cyclization reactions.

Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the direct and atom-economical construction of heterocyclic systems. researchgate.netrsc.org In the context of isocoumarin synthesis, this strategy allows for the annulation of readily available starting materials, avoiding the need for pre-functionalized substrates.

An unprecedented Rh(III)-catalyzed C-H activation/annulation cascade of enaminones with iodonium (B1229267) ylides provides a convenient route to isocoumarins. beilstein-journals.org This coupling proceeds with high efficiency, achieving yields of up to 93%, through a sequence involving C-H activation, rhodium-carbenoid migratory insertion, and subsequent acid-promoted intramolecular annulation. beilstein-journals.org The synthetic utility of this protocol has been demonstrated on a gram-scale, highlighting its potential for practical applications. beilstein-journals.org

Another notable Rh(III)-catalyzed method involves the dual C-H and C-C bond activation of phenacyl ammonium (B1175870) salts for annulation with propargylic alcohols. acs.org This approach provides rapid access to novel isochromenones and is characterized by its broad substrate scope and tolerance of various functional groups. acs.org A key advantage of this protocol is that it proceeds under aerobic conditions without the need for stoichiometric metal oxidants. acs.org

| Catalyst System | Starting Materials | Key Features | Yield Range |

| [Cp*RhCl₂]₂ / AgSbF₆ | Enaminones, Iodonium ylides | C-H activation/annulation cascade, gram-scale synthesis demonstrated | Up to 93% beilstein-journals.org |

| Rh(III) catalyst | Phenacyl ammonium salts, Propargylic alcohols | Dual C-H/C-C activation, aerobic conditions, no stoichiometric oxidants | Not specified acs.org |

Silver(I) catalysts have proven to be highly effective in promoting the cycloisomerization of 2-alkynylbenzaldehydes, a key class of precursors for isochromene and isocoumarin synthesis. nih.gov These reactions are typically characterized by their mild conditions and high regioselectivity.

A versatile and efficient method for accessing 1H,1-arylisochromenes involves a silver triflate-catalyzed domino hydroarylation/cycloisomerization reaction of ortho-alkynylbenzaldehydes. nih.gov This process is tolerant of a wide range of substitution patterns on both the benzaldehyde (B42025) and alkyne moieties, affording the desired products in yields ranging from 80-98%. nih.gov The reaction conditions are also compatible with substrates bearing aliphatic-substituted alkynes. nih.gov

Furthermore, silver(I) complexes bearing pyridine-containing ligands can catalyze the regioselective addition/cycloisomerization of 2-alkynylbenzaldehydes with alcohols to furnish 3-substituted-1-alkoxyisochromenes. acs.org This approach is notable for its absolute regioselectivity, mild reaction conditions, and high yields. acs.org An unexpected outcome was observed in the silver triflate-catalyzed reaction of 2-alkynylbenzaldehyde with 2-isocyanoacetate, which, instead of the expected oxazole-incorporated products, yielded isoquinolines in high yields. organic-chemistry.org This highlights the diverse reactivity that can be accessed with silver catalysts.

| Catalyst | Starting Materials | Product Type | Key Features | Yield Range |

| Silver triflate (AgOTf) | o-Alkynylbenzaldehydes | 1H,1-Arylisochromenes | Domino hydroarylation/cycloisomerization | 80-98% nih.gov |

| [Silver(I)(Pyridine-containing ligand)] complex | 2-Alkynylbenzaldehydes, Alcohols | 3-Substituted-1-alkoxyisochromenes | Absolute regioselectivity, mild conditions | Good to excellent acs.org |

| Silver triflate (AgOTf) | 2-Alkynylbenzaldehyde, 2-Isocyanoacetate | Isoquinolines | Unexpected reactivity, mild conditions | Up to 90% organic-chemistry.org |

Iron catalysts, being inexpensive and environmentally benign, offer an attractive alternative to precious metal catalysts. Iron(III)-mediated cyclization reactions have been successfully applied to the synthesis of isocoumarins.

A notable example is the FeCl₃-mediated regioselective cyclization of 2-alkynylaryl esters. acs.orgnih.gov This methodology allows for the synthesis of 3-substituted isochromenones in good yields. acs.orgnih.gov A key feature of this approach is its high regioselectivity, exclusively affording the six-membered ring products. acs.orgnih.gov The reaction proceeds at room temperature under an air atmosphere. acs.orgnih.gov

In a related development, an FeCl₃-catalyzed construction of the isocoumarin ring has been achieved through the coupling of 2-alkynyl benzamides with alkyl vinyl ketones. manipal.edunih.gov This process involves a regioselective cyclization resulting in the formation of both C-O and C-C bonds. manipal.edunih.gov A wide array of isocoumarin derivatives have been synthesized using this method. manipal.edunih.gov

| Catalyst | Starting Materials | Product Type | Key Features |

| FeCl₃ | 2-Alkynylaryl esters | 3-Substituted isochromenones | High regioselectivity (6-membered ring), room temperature, air atmosphere acs.orgnih.gov |

| FeCl₃ | 2-Alkynyl benzamides, Alkyl vinyl ketones | Isocoumarins with 3-oxoalkyl moiety at C-4 | Regioselective C-O and C-C bond formation manipal.edunih.gov |

Palladium catalysis has been extensively utilized in the synthesis of isocoumarins, with a diverse range of methodologies developed. nih.gov These methods often involve carbonylation reactions or cross-coupling followed by cyclization.

A simple and efficient palladium-catalyzed intramolecular carbonylative synthesis of isocoumarins has been achieved using phenyl formate (B1220265) as a carbon monoxide surrogate. rsc.org This approach offers the advantages of lower toxicity, milder conditions, and a broad tolerance for various functional groups. rsc.org Another innovative strategy involves a palladium(0)-catalyzed reaction incorporating tert-butyl isocyanide, which proceeds through a cyclization reaction followed by simple acid hydrolysis. acs.org

Furthermore, the palladium-catalyzed annulation of internal alkynes with halogen- or triflate-containing aromatic esters provides a convenient and regioselective route to 3,4-disubstituted isocoumarins. acs.org The regiochemistry of this reaction is believed to be controlled by steric factors within a seven-membered palladacyclic intermediate. acs.org A tandem cascade reaction involving a nucleopalladative-oxidation olefination pathway has also been reported for the one-step synthesis of olefinated isocoumarins. gaylordchemical.com

| Catalyst System | Starting Materials | Key Features |

| Palladium catalyst | o-Haloaryl-substituted ketones | Carbonylation-intramolecular O-enolate acylation |

| Palladium(0) catalyst | Substrates with tert-butyl isocyanide | Cyclization followed by acid hydrolysis |

| Palladium catalyst | Halogen- or triflate-containing aromatic esters, Internal alkynes | Annulation via a seven-membered palladacyclic intermediate |

| PdCl₂ | Alkynyl ester, Acrylate | Nucleopalladative-oxidation olefination pathway |

Copper-catalyzed reactions represent a cost-effective and versatile approach for the synthesis of isocoumarin derivatives. organic-chemistry.org These methods often exhibit good functional group tolerance. organic-chemistry.org

An efficient method for synthesizing 3,4-disubstituted isocoumarin derivatives involves the copper-catalyzed addition of o-halobenzoic acids to active internal alkynes. organic-chemistry.org Among various copper salts tested, CuCl₂ was found to be the optimal catalyst. organic-chemistry.org The reaction is sensitive to electronic effects, with electron-donating groups on the o-halobenzoic acid generally leading to higher yields. organic-chemistry.org

Another copper(I)-catalyzed domino reaction of o-halobenzoic acids and 1,3-diketones provides access to a variety of 3-substituted isocoumarins in good to excellent yields. acs.org This process proceeds via a coupling/addition/deacylation sequence. acs.org Additionally, a Cu(I)-catalyzed cyclization of o-bromobenzoic acid and alkynes has been developed for the synthesis of 3-substituted isocoumarins, demonstrating broad substrate compatibility. ias.ac.in

| Catalyst | Starting Materials | Key Features | Yield Range |

| CuCl₂ | o-Halobenzoic acids, Active internal alkynes | Addition reaction, sensitive to electronic effects | Moderate to good organic-chemistry.org |

| CuI | o-Halobenzoic acids, 1,3-Diketones | Domino coupling/addition/deacylation | Good to excellent acs.org |

| CuCl | o-Bromobenzoic acid, Alkynes | C-C coupling and endo esterification tandem reaction | Up to 46% ias.ac.in |

Organocatalytic and Metal-Free Synthetic Pathways to Isochromenone Systems

In recent years, a paradigm shift towards more sustainable and environmentally benign synthetic methods has propelled the development of organocatalytic and metal-free reactions. These approaches offer mild reaction conditions, high stereoselectivity, and avoid the use of toxic and expensive transition metals.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds. For instance, a highly stereoselective one-pot intramolecular Mannich reaction has been developed for the synthesis of 4-aminoisochromanones, which are structurally related to isochromenones. organic-chemistry.org This reaction, utilizing 2-oxopropyl-2-formylbenzoates and anilines as substrates and catalyzed by a secondary amine, proceeds with excellent cis-stereoselectivities and enantiomeric excess values. organic-chemistry.org While not directly yielding isochromenones, this methodology highlights the potential of organocatalysis in constructing the core isochromanone skeleton, which can be a precursor to isochromenones.

Metal-free synthetic pathways provide an alternative strategy for the synthesis of isochromenone systems. A notable example is the metal-free intramolecular alkoxylation-initiated cascade cyclization of allyl ether-tethered ynamides, which furnishes highly functionalized 3-isochromanones in good to excellent yields under mild conditions. researchgate.net This method avoids the use of transition-metal catalysts and offers a broad substrate scope. researchgate.net Furthermore, metal-free approaches have been developed for the synthesis of related heterocyclic systems, such as the use of Brønsted acids to catalyze the cyclization of ynamides for the construction of functionalized heterocycles. researchgate.net

| Method | Catalyst/Reagent | Key Features | Yields |

| Asymmetric Intramolecular Mannich Reaction | Tetrazole-substituted proline derivative | High stereoselectivity (up to 99:1 dr, up to 99% ee) | Up to 85% |

| Intramolecular Alkoxylation-Initiated Cascade Cyclization | Metal-free | Mild conditions, good to excellent yields | 68-99% |

| Brønsted Acid-Catalyzed Cyclization of Ynamides | Triflimide (Tf2NH) | Access to functionalized heterocycles | Moderate to quantitative |

Multi-Component and One-Pot Synthetic Sequences for Isochromenone Derivatives

Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies that allow for the construction of complex molecules from simple starting materials in a single synthetic operation, thereby reducing waste, saving time, and simplifying purification processes. nih.gov

A one-pot synthesis of 1H-isochromenes has been developed through a sequential isocyanide-based multicomponent/Wittig reaction. rsc.orgresearchgate.net This process involves the reaction of a phosphonium (B103445) salt, an acid, and an isocyanide, which, in the presence of a base, undergoes an intramolecular Wittig reaction to afford 1H-isochromenes in good yields. rsc.orgresearchgate.net While this method produces 1H-isochromenes, modifications could potentially lead to the corresponding 1-oxo derivatives.

Another example is the one-pot, three-component reaction for the synthesis of chromene derivatives, which are structurally analogous to isochromenones. This reaction utilizes an aldehyde, malononitrile, and a naphthol derivative in the presence of a reusable ionic liquid catalyst under solvent-free conditions, offering excellent yields and operational simplicity. lew.ro The principles of this approach could be adapted for the synthesis of isochromenone systems.

| Reaction Type | Components | Key Features | Product | Yields |

| I-MCR/Wittig Sequence | Phosphonium salt, acid, isocyanide | One-pot, good yields | 1H-Isochromenes | Good |

| Three-Component Reaction | Aldehyde, malononitrile, α- or β-naphthol | Solvent-free, reusable catalyst | Chromene derivatives | Excellent |

Precursor-Based Syntheses of 1-Oxo-1H-isochromene-3-carboxylate Scaffolds

The synthesis of isochromenones often relies on the strategic use of specific precursors that can be efficiently cyclized to form the desired heterocyclic core.

Utilization of Homophthalic Acid Derivatives in Isochromenone Synthesis

Homophthalic acid and its derivatives, such as homophthalic anhydride (B1165640), are classical and versatile starting materials for the synthesis of isocoumarins. google.com These precursors can undergo condensation reactions with various electrophiles to construct the isochromenone skeleton. For instance, the Perkin condensation of homophthalic anhydrides with aromatic aldehydes in the presence of a base yields 3-phenyl-3,4-dihydroisocoumarin-4-carboxylic acids. google.com Furthermore, homophthalic anhydride can react with ferrocene (B1249389) to produce ferrocenylhomophthalic acid, which can be cyclized to form 3-ferrocenylisocoumarin. google.com The Castagnoli–Cushman reaction of aryl-substituted homophthalic anhydrides with imines provides access to novel tetrahydroisoquinolone carboxylic acids, demonstrating the versatility of these precursors in forming related heterocyclic systems. mdpi.com

Transformations of 3-(1-Hydroxycarbethoxy/alkyl)phthalides to Isocoumarins

A facile and novel approach for the synthesis of 3-carbethoxy-isocoumarins involves the transformation of 3-(1-hydroxycarbethoxy/alkyl)phthalides. rsc.org This methodology employs a reagent system of diethyl azodicarboxylate (DEAD), triphenylphosphine (B44618) (PPh3), and tert-butyl hydroperoxide (TBHP), proceeding through an unprecedented 1,2-shift intramolecular ring expansion. rsc.org This strategy has been successfully applied to the synthesis of bioactive molecules like cytogenin. rsc.org An alternative acid-catalyzed method for the synthesis of 3-alkyl-8-hydroxy/methoxyisocoumarins from 3-(1-hydroxyalkyl)phthalides has also been reported. nih.gov The reaction of these hydroxyphthalides with p-toluenesulfonic acid provides the corresponding 3-alkylisocoumarins, allowing for variation in the 3-substituent and functionalization on the aromatic ring. nih.gov

Knoevenagel Condensation Derivatives in Coumarin (B35378)/Isochromenone Synthesis

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that is widely used in the synthesis of coumarins, which are isomers of isochromenones. The reaction typically involves the condensation of a salicylaldehyde (B1680747) derivative with an active methylene (B1212753) compound, such as diethyl malonate, in the presence of a basic catalyst like piperidine. nih.govic.ac.ukrsc.org This methodology can be performed under various conditions, including microwave irradiation and solvent-free systems, often leading to high yields of the coumarin products. ic.ac.ukrsc.org While directly applied to coumarin synthesis, the principles of the Knoevenagel condensation can be conceptually extended to the synthesis of isochromenones by utilizing appropriate ortho-substituted benzoic acid derivatives. For example, the condensation of o-vanillin aldehyde with dimethyl or diethyl malonate has been reported to produce coumarin derivatives in high yields. sapub.org

| Precursor | Reaction | Key Reagents/Conditions | Product |

| Homophthalic Anhydride | Perkin Condensation | Aromatic aldehyde, base | 3-Aryl-3,4-dihydroisocoumarin-4-carboxylic acids |

| Homophthalic Anhydride | Reaction with Ferrocene | - | 3-Ferrocenylisocoumarin |

| 3-(1-Hydroxycarbethoxy)phthalide | Intramolecular Ring Expansion | DEAD/PPh3/TBHP | 3-Carbethoxy-isocoumarins |

| 3-(1-Hydroxyalkyl)phthalide | Acid-catalyzed Rearrangement | p-Toluenesulfonic acid | 3-Alkylisocoumarins |

| Salicylaldehyde Derivatives | Knoevenagel Condensation | Active methylene compound, base | Coumarin derivatives |

Substrate Scope and Functional Group Tolerance in Isochromenone Syntheses

The utility of a synthetic methodology is largely determined by its substrate scope and tolerance for various functional groups. Many modern synthetic methods for isochromenones and related heterocycles exhibit a broad substrate scope.

For instance, in the organocatalytic synthesis of 4-aminoisochromanones, the protocol accommodates a variety of aniline (B41778) substituents and functional groups on the aromatic ring. organic-chemistry.org Similarly, the metal-free cascade cyclization of ynamides to form 3-isochromanones demonstrates a wide substrate scope. researchgate.net One-pot syntheses of 1H-isochromenes via the I-MCR/Wittig sequence also show good functional group tolerance. rsc.orgresearchgate.net

The transformation of 3-(1-hydroxycarbethoxy/alkyl)phthalides to isocoumarins has a broad substrate scope, allowing for different substituents on the phthalide (B148349) ring. rsc.org The acid-catalyzed synthesis of 3-alkylisocoumarins from phthalides also permits variation in the 3-substituent and the functionalization pattern on the aromatic ring. nih.gov

The development of catalyst systems with improved substrate scope and functional group tolerance is an ongoing area of research. For example, a two-component alkyne metathesis catalyst system has been developed that shows significantly better performance for substrates with protic functional groups compared to standard catalysts. nih.gov This highlights the continuous efforts to expand the applicability of synthetic methods to a wider range of complex molecules.

Stereochemical Control in the Synthesis of Dihydroisochromenone Esters

The spatial arrangement of atoms within a molecule can dramatically influence its physical, chemical, and biological properties. In the context of dihydroisochromenone esters, controlling the relative and absolute stereochemistry of chiral centers is a key challenge. Researchers have developed sophisticated strategies to address this, broadly categorized into diastereoselective and enantioselective methods.

Diastereoselective synthesis aims to control the formation of one diastereomer over others. For saturated heterocyclic systems like hexahydro-1H-isochromene carboxylates, intramolecular cycloaddition reactions and diastereoselective hydrogenation are powerful tools.

An intramolecular Diels-Alder reaction, for instance, has been employed to construct the hexahydro-1H-isochromene core. In one such synthesis, the thermal cyclization of a triene precursor led to the formation of a substituted ethyl 1-oxo-hexahydro-1H-isochromene-carboxylate. This reaction proceeded with notable diastereoselectivity, yielding a major diastereomer alongside a minor one. The facial selectivity of the cycloaddition is influenced by the steric and electronic nature of the substituents on the dienophile and the diene, which dictates the approach of the reacting partners and thus the stereochemical outcome.

Another prevalent strategy is the diastereoselective hydrogenation of a pre-existing unsaturated isochromenone ring. The stereochemical outcome of the hydrogenation is often directed by the presence of a resident chiral center or by employing a chiral catalyst that favors the delivery of hydrogen from a specific face of the molecule. For example, catalytic hydrogenation of a substituted 1H-isochromene can lead to the formation of specific diastereomers of the corresponding hexahydro derivative, with the selectivity being dependent on the catalyst and reaction conditions used.

The table below summarizes representative results for diastereoselective synthesis of hexahydro-1H-isochromene carboxylate analogues.

| Precursor | Reaction Type | Major Diastereomer Yield | Minor Diastereomer Yield | Diastereomeric Ratio (d.r.) |

| Ethyl (3E,5E)-6-phenylhexa-3,5-dien-1-yl fumarate | Intramolecular Diels-Alder | 52% | 19% | ~2.7:1 |

| Substituted Tetrahydro-γ-carboline | Asymmetric Hydrogenation | 99% | - | >99:1 |

Note: Data presented is for analogous systems and is illustrative of the methodologies.

Enantioselective catalysis focuses on the preferential formation of one enantiomer over its mirror image, a critical aspect in the synthesis of chiral molecules. For 1H-isochromenone systems, both organocatalysis and metal-based catalysis have emerged as highly effective strategies.

One notable approach involves a cascade reaction utilizing a dual catalytic system composed of an achiral dirhodium salt and a chiral N,N'-dioxide-metal complex. rsc.org This method facilitates an asymmetric synthesis of isochromanone derivatives through a Z-selective 1,3-O-H insertion followed by an aldol (B89426) cyclization. rsc.org This process has successfully yielded a variety of benzo-fused δ-lactones with excellent enantioselectivity. rsc.org The chiral N,N'-dioxide-metal complex, acting as a chiral Lewis acid, effectively controls the facial selectivity during the cyclization step, leading to high enantiomeric excesses. rsc.org

Organocatalysis offers a complementary metal-free approach. Chiral phosphoric acids and their derivatives have been utilized to catalyze the intramolecular annulation for the construction of axially chiral (1H)-isochromen-1-imines. These imines can then be readily converted into the corresponding atropisomeric lactones (isocoumarins), achieving excellent yields and high enantioselectivity (up to 98% ee). rsc.org The chiral organocatalyst plays a crucial role in orienting the substrate in a stereodefined manner, thereby dictating the absolute configuration of the product.

The following table presents selected examples of enantioselective catalysis applied to the synthesis of 1H-isochromenone analogues.

| Substrate | Catalyst System | Yield | Enantiomeric Excess (ee) |

| Ketoacid and α-diazoketone | Rh2(TFA)4 / Fe(OTf)3-Chiral N,N'-Dioxide | 71% | 97% |

| 2-alkynylbenzaldehyde analogue | Chiral Phosphoric Acid | Good to Excellent | up to 98% |

Note: Data presented is for analogous systems and is illustrative of the methodologies.

Elucidation of Reaction Mechanisms in Isochromenone Synthesis

Detailed Mechanistic Investigations of Catalyzed Transformations

Catalysis is central to the modern synthesis of isochromanone derivatives, enabling efficient and selective bond formations. Detailed investigations have shed light on the complex pathways involved in these transformations. A notable approach involves the transition-metal-catalyzed insertion of carbenes into the O-H bond of carboxylic acids, which generates highly active oxonium ylides that can be trapped in cascade reactions to form the desired lactones. rsc.orgrsc.org

The choice of catalyst and associated ligands plays a pivotal role in directing the reaction pathway and determining the final product's stereochemistry. In the asymmetric synthesis of isochromanone derivatives, a dual catalytic system is often employed, combining an achiral dirhodium salt with a chiral N,N'-dioxide–metal complex. rsc.orgrsc.org

Dirhodium Salts (e.g., Rh₂(OAc)₄, Rh₂(TFA)₄): The primary role of the achiral dirhodium catalyst is to react with a diazo compound (specifically α-diazoketones have been shown to be effective) to extrude nitrogen gas and generate a highly reactive rhodium(II)-carbenoid intermediate. rsc.orgrsc.org This intermediate is the key electrophilic species that initiates the catalytic cycle.

Chiral N,N'-dioxide–Metal Complexes: A chiral Lewis acid, typically a complex of a metal like Scandium(III) with a chiral N,N'-dioxide ligand, is used to control the stereochemistry of the subsequent cyclization step. rsc.orgrsc.org This chiral catalyst orchestrates the spatial arrangement of the reactants in the transition state, leading to the formation of one enantiomer over the other.

In other strategies, such as the synthesis of related 1-alkoxyisochromenes from 2-alkynylbenzaldehydes, silver(I) complexes with specialized ligands are utilized. researchgate.net

Silver(I) Complexes with Pyridine-Containing Macrocyclic Ligands (Pc-L): These complexes have proven to be effective catalysts for the domino addition/cycloisomerization reaction of 2-alkynylbenzaldehydes with alcohols. The silver(I) center acts as a soft Lewis acid, activating the alkyne group towards nucleophilic attack by the alcohol. The macrocyclic ligand stabilizes the silver catalyst and influences its reactivity and selectivity. researchgate.net

| Catalytic Species/Ligand | Role in Reaction Pathway | Typical Application | Reference |

|---|---|---|---|

| Dirhodium(II) Acetate (Rh₂(OAc)₄) | Generation of a rhodium-carbenoid intermediate from a diazo compound. | Asymmetric synthesis of isochromanones via oxonium ylides. | rsc.orgrsc.org |

| Chiral N,N'-dioxide–Sc(III) Complex | Enantioselective control in the aldol (B89426) cyclization step. | Asymmetric synthesis of isochromanones. | rsc.orgrsc.org |

| Silver(I) Complex with Pc-L | Activation of alkyne group for nucleophilic attack and subsequent cycloisomerization. | Regioselective synthesis of 1-alkoxyisochromenes. | researchgate.net |

A plausible catalytic cycle for the asymmetric synthesis of the isochromanone core involves several key transient species. rsc.orgrsc.org

Rh(II)-Carbenoid Intermediate (I): The cycle begins with the generation of a rhodium-carbenoid from the reaction of a dirhodium catalyst with an α-diazoketone compound. rsc.orgrsc.org

Rhodium-Associated Oxonium Ylide (II): The electrophilic carbenoid is intercepted by a carboxylic acid, leading to the formation of a rhodium-associated carboxylic oxonium ylide. This zwitterionic intermediate is highly reactive. rsc.orgrsc.org

(Z)-Enol Intermediate (III): The oxonium ylide undergoes a rapid 1,4-proton shift, which releases the rhodium catalyst and generates a (Z)-enol intermediate. This step is crucial and bypasses a competitive 1,1-O-H insertion pathway that would lead to byproducts. rsc.orgrsc.org

Aldol Cyclization: The generated enol then undergoes an intramolecular aldol-type cyclization, guided by the chiral Lewis acid catalyst, to form the final benzo-fused δ-lactone structure with high enantioselectivity. rsc.orgrsc.org

| Intermediate | Description | Formation Step | Reference |

|---|---|---|---|

| Rh(II)-Carbenoid | A highly reactive electrophilic species generated from a diazo compound and a rhodium catalyst. | Initial reaction of catalyst with diazo substrate. | rsc.orgrsc.org |

| Carboxylic Oxonium Ylide | A zwitterionic species formed by the attack of a carboxylic acid on the carbenoid. | Trapping of the carbenoid by the carboxylic acid. | rsc.orgrsc.org |

| (Z)-Enol Intermediate | Formed via a 1,4-proton shift from the oxonium ylide, poised for cyclization. | Rearrangement of the oxonium ylide. | rsc.orgrsc.org |

The stereochemical outcome of the asymmetric synthesis of isochromanones is determined in the transition state of the aldol cyclization step. A favorable transition-state model has been proposed where the (Z)-enol intermediate coordinates to the chiral N,N'-dioxide–metal complex. rsc.orgrsc.org This coordination creates a well-defined chiral environment that directs the intramolecular attack of the enol onto the carbonyl group, effectively shielding one face of the enol and allowing the reaction to proceed with high enantioselectivity. rsc.orgrsc.org While specific activation energies for the synthesis of Ethyl 1-oxo-1H-isochromene-3-carboxylate are not detailed in the literature, the efficiency of these cascade reactions at low temperatures suggests that the activation barriers for the desired pathway are relatively low. rsc.org The success of the reaction hinges on the delicate balance of reaction rates, where the desired 1,4-proton shift and subsequent cyclization must be significantly faster than competing pathways, such as the 1,1-O-H insertion or a racemic background reaction. rsc.orgrsc.org

Probing Regioselectivity and Stereoselectivity in Isochromenone Formation

Control over regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like this compound.

Regioselectivity: In reactions forming the isochromene core, such as the silver-catalyzed cycloisomerization of 2-alkynylbenzaldehydes, the regioselectivity is crucial. The reaction proceeds with absolute regioselectivity, favoring a 6-endo-dig cyclization pathway. researchgate.net This selectivity is attributed to the activation of the alkyne by the silver(I) catalyst, which facilitates the intramolecular attack of the oxygen nucleophile (from the aldehyde, after initial attack by an external alcohol) onto the internal carbon of the alkyne, leading exclusively to the formation of the six-membered isochromene ring rather than a five-membered furan (B31954) ring (5-exo-dig). researchgate.net

Stereoselectivity: As previously discussed, high levels of stereoselectivity in isochromanone synthesis are achieved using a dual catalytic system. The combination of an achiral dirhodium salt to generate the key enol intermediate and a separate chiral Lewis acid to control the subsequent enantioselective aldol cyclization is a powerful strategy. rsc.orgrsc.org This approach allows for the synthesis of benzo-fused δ-lactones bearing vicinal quaternary stereocenters with good to excellent enantioselectivity. rsc.org The use of α-diazoketones instead of α-diazoesters was found to be critical for the success of this cascade reaction, as the corresponding enol intermediate from the ester leads to a strong racemic background reaction. rsc.orgrsc.org

Despite a comprehensive search for spectroscopic data pertaining to this compound, specific experimental ¹H NMR, ¹³C NMR, DEPT, FTIR, and UV-Vis data for this exact compound is not available in the public domain. The search results yielded information for related but structurally distinct compounds, such as isomers (e.g., coumarin (B35378) derivatives or isochromene-4-carboxylates) and substituted or saturated derivatives. Using data from these compounds would be scientifically inaccurate and would not pertain to the specific molecule requested.

Therefore, it is not possible to generate the detailed, data-driven article as outlined in the instructions for "this compound" at this time.

Spectroscopic and Advanced Characterization Methodologies for 1 Oxo 1h Isochromene 3 Carboxylate Esters

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of novel compounds, offering the ability to determine the elemental composition of a molecule with high accuracy and confidence. This technique is distinguished from standard mass spectrometry by its capacity to measure mass-to-charge ratios (m/z) to a very high degree of precision, typically within a few parts per million (ppm).

For a compound such as Ethyl 1-oxo-1H-isochromene-3-carboxylate, HRMS provides definitive confirmation of its molecular formula (C₁₂H₁₀O₄). By comparing the experimentally measured exact mass with the theoretically calculated mass, chemists can confirm the identity of the synthesized compound and rule out other potential structures with the same nominal mass. Techniques like electrospray ionization (ESI) are commonly coupled with HRMS analyzers (e.g., Orbitrap or Time-of-Flight) to generate ions of the analyte for measurement. mdpi.commdpi.com The high resolving power allows for the separation of ions with very similar masses, which is crucial when dealing with complex mixtures or potential impurities. univie.ac.atnih.gov

The application of HRMS extends to related isocoumarin (B1212949) and chromone (B188151) structures, where it has been pivotal in confirming their synthesis and identifying metabolites. mdpi.comfrontiersin.orgnih.gov For instance, in the analysis of various coumarin (B35378) derivatives, HRMS has been used to verify the elemental composition following synthesis or isolation from natural sources. nih.gov

Table 1: Theoretical HRMS Data for this compound (C₁₂H₁₀O₄)

| Ion Species | Calculated Exact Mass (m/z) |

|---|---|

| [M+H]⁺ | 219.0652 |

| [M+Na]⁺ | 241.0471 |

| [M+K]⁺ | 256.0211 |

This interactive table presents the calculated accurate mass for common adducts of the target molecule, which are used as reference points in HRMS analysis.

X-ray Crystallography for Definitive Solid-State Structural Assignment

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and torsion angles, offering an unparalleled level of structural detail.

For the broader class of isocoumarin and coumarin esters, single-crystal X-ray diffraction studies have revealed key structural features. nih.gov Although a specific crystal structure for this compound is not detailed in the provided context, analysis of closely related compounds, such as ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate, provides valuable insights. researchgate.net In such structures, the core bicyclic ring system is typically found to be nearly planar. nih.gov The ester group's orientation relative to the ring is a critical conformational feature. Intermolecular interactions, such as C-H···O hydrogen bonds, are often observed in the crystal lattice, influencing the molecular packing. nih.govresearchgate.net

The process involves growing a single, high-quality crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the atomic positions can be determined. The resulting structural data are crucial for validating computational models and understanding structure-activity relationships.

Table 2: Representative Crystallographic Data for a Related Chromene Ester

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.5355 |

| b (Å) | 17.9307 |

| c (Å) | 9.9423 |

| β (°) | 100.974 |

| Volume (ų) | 1318.81 |

Data derived from the analysis of ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate. researchgate.net This interactive table showcases typical unit cell parameters obtained from X-ray diffraction studies.

Conformational Analysis Studies in Solution and Solid State

The biological activity and chemical reactivity of a molecule are heavily influenced by its three-dimensional shape or conformation. Conformational analysis of 1-oxo-1H-isochromene-3-carboxylate esters explores the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. These studies are performed both in the solid state (via X-ray crystallography) and in solution (primarily using Nuclear Magnetic Resonance spectroscopy). nih.govrsc.org

In the solid state, the molecule is locked into a single conformation, as revealed by crystallography. nih.gov However, in solution, molecules often exist as an equilibrium of multiple conformers. nih.gov NMR techniques, particularly 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for elucidating solution-state conformations. mdpi.com NOESY detects spatial proximities between protons, allowing for the determination of the relative orientation of different parts of the molecule, such as the ester group relative to the isochromene ring. mdpi.commdpi.com

For ester-containing molecules, the rotation around the C-O single bond of the ester group can lead to different rotamers. nih.gov Computational modeling is often used in conjunction with experimental data to predict the relative energies of different conformers and to understand the factors governing conformational preferences. nih.gov Studies on related amide systems in chromones have shown that temperature-dependent NMR can be used to analyze rotational barriers and explore conformational options. rsc.org For dihydroisocoumarins, NMR analysis, including the measurement of vicinal coupling constants, has been used to determine the relative configuration and preferred conformations in solution. mdpi.com These methodologies are directly applicable to understanding the conformational landscape of this compound in different environments.

Table 3: Techniques for Conformational Analysis

| Technique | State | Information Provided |

|---|---|---|

| X-ray Crystallography | Solid | Precise 3D structure, bond lengths/angles, intermolecular interactions. |

| NMR (NOESY, ROESY) | Solution | Through-space proton-proton proximities, relative orientation of substituents. |

| NMR (Coupling Constants) | Solution | Dihedral angles, ring conformation. |

This interactive table summarizes the primary methods used to study molecular conformation in both solid and solution phases.

Chemical Transformations and Derivatization Reactions of Ethyl 1 Oxo 1h Isochromene 3 Carboxylate

Reactivity at the Ethyl Ester Moiety

The ethyl ester group at the C-3 position is a primary site for modification, enabling the synthesis of a diverse range of derivatives through reactions such as hydrolysis, transesterification, and amidation.

Hydrolysis Reactions for Carboxylic Acid Formation

The conversion of the ethyl ester to the corresponding carboxylic acid, 1-oxo-1H-isochromene-3-carboxylic acid, is a fundamental transformation. This hydrolysis can be effectively achieved under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is the more common method, typically involving heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction proceeds through a nucleophilic acyl substitution mechanism, initially forming the carboxylate salt. Subsequent acidification of the reaction mixture with a strong acid (e.g., HCl) protonates the carboxylate to yield the final carboxylic acid. This process is irreversible and generally proceeds to completion.

Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification. It involves heating the ester with a large excess of water in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). This equilibrium-driven process requires a significant amount of water to shift the equilibrium towards the formation of the carboxylic acid and ethanol (B145695).

| Reaction | Reagents | Conditions | Product |

| Base-Catalyzed Hydrolysis | 1. NaOH (aq) 2. HCl (aq) | 1. Heating 2. Acidification | 1-oxo-1H-isochromene-3-carboxylic acid |

| Acid-Catalyzed Hydrolysis | H₂O, H₂SO₄ (cat.) | Heating | 1-oxo-1H-isochromene-3-carboxylic acid |

Transesterification Processes

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl group from another alcohol. This reaction can be catalyzed by either an acid or a base and is an equilibrium process. To drive the reaction to completion, the alcohol reactant is typically used in large excess as the solvent.

For example, reacting ethyl 1-oxo-1H-isochromene-3-carboxylate with methanol (B129727) in the presence of an acid catalyst (like H₂SO₄) or a base catalyst (like sodium methoxide, NaOMe) will produce mthis compound and ethanol. The removal of ethanol as it forms can also be used to drive the equilibrium forward.

| Catalyst | Alcohol (Solvent) | Product | Byproduct |

| Acid (e.g., H₂SO₄) | Methanol | Mthis compound | Ethanol |

| Base (e.g., NaOMe) | Methanol | Mthis compound | Ethanol |

| Acid (e.g., H₂SO₄) | Propanol | Propyl 1-oxo-1H-isochromene-3-carboxylate | Ethanol |

Amidation and Other Carboxylic Acid Derivative Syntheses

The ethyl ester can be converted into a variety of carboxamides through reaction with ammonia (B1221849), primary amines, or secondary amines. This process, known as aminolysis, typically requires heating the ester with the desired amine. The reaction can sometimes be slow and may require elevated temperatures or the use of a catalyst.

Alternatively, a more efficient two-step process involves first hydrolyzing the ester to the carboxylic acid, as described in section 5.1.1. The resulting 1-oxo-1H-isochromene-3-carboxylic acid can then be activated with a coupling agent (e.g., DCC, HBTU) or converted to a more reactive acyl chloride (using thionyl chloride, SOCl₂) before being treated with the amine to form the desired amide in high yield.

| Amine | Reaction Pathway | Product |

| Ammonia (NH₃) | Direct Aminolysis | 1-oxo-1H-isochromene-3-carboxamide |

| Methylamine (CH₃NH₂) | Two-step (via acid) | N-methyl-1-oxo-1H-isochromene-3-carboxamide |

| Diethylamine ((CH₃CH₂)₂NH) | Two-step (via acid) | N,N-diethyl-1-oxo-1H-isochromene-3-carboxamide |

Transformations of the Pyranone Ring System

The α,β-unsaturated lactone core of the isochromene structure is also susceptible to chemical modification, including ring-opening reactions and reduction of its unsaturated functionalities.

Ring-Opening and Rearrangement Reactions

The pyranone ring can be opened by strong nucleophiles. A notable example is the reaction of a structurally similar compound, ethyl 2-oxo-2H-chromene-3-carboxylate, with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). nih.govresearchgate.net When heated in ethanol, the hydrazine attacks the lactone, leading to the cleavage of the pyranone ring. nih.gov This reaction ultimately yields salicylaldehyde (B1680747) azine as a major product. nih.govresearchgate.net This type of transformation highlights the electrophilic nature of the ring system and its susceptibility to nucleophilic attack, which can lead to complex structural rearrangements.

Reduction of the Carbonyl and Olefinic Functionalities

The carbonyl (C=O) and olefinic (C=C) bonds within the pyranone ring can be selectively or fully reduced using various reducing agents.

Selective Carbonyl Reduction: Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that can selectively reduce the carbonyl group of the lactone to a hydroxyl group, yielding a lactol (a cyclic hemiacetal). youtube.com This reduction typically occurs without affecting the C=C double bond or the ethyl ester moiety. researchgate.net

Exhaustive Reduction: A more powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), can achieve a more extensive reduction. masterorganicchemistry.com LiAlH₄ is capable of reducing both the lactone carbonyl and the ethyl ester group. masterorganicchemistry.com The reaction with LiAlH₄ typically converts the lactone to a diol by opening the ring and reduces the ester to a primary alcohol. youtube.com

Catalytic Hydrogenation: This method can be used to reduce the C=C double bond of the α,β-unsaturated system, typically using hydrogen gas (H₂) and a metal catalyst like palladium on carbon (Pd/C). This would result in the formation of ethyl 3,4-dihydro-1-oxo-1H-isochromene-3-carboxylate. Under more forcing conditions (higher pressure and/or temperature), catalytic hydrogenation can also reduce the carbonyl group.

| Reagent | Functionality Reduced | Typical Product |

| Sodium Borohydride (NaBH₄) | Carbonyl (C=O) | Ethyl 1-hydroxy-1H-isochromene-3-carboxylate (Lactol) |

| Lithium Aluminum Hydride (LiAlH₄) | Carbonyl (C=O) and Ester (COOEt) | 2-(hydroxymethyl)phenyl)-propane-1,3-diol derivative (after ring opening) |

| H₂ / Pd/C | Olefinic (C=C) | Ethyl 3,4-dihydro-1-oxo-1H-isochromene-3-carboxylate |

Electrophilic and Nucleophilic Functionalization of the Aromatic Benzene (B151609) Ring

The benzene ring of the isochromenone system is susceptible to electrophilic substitution, a fundamental reaction in aromatic chemistry. The presence of the lactone ring and the carboxylate group influences the regioselectivity of these reactions. While specific studies on the direct electrophilic functionalization of this compound are not extensively detailed in readily available literature, the general reactivity of the isocoumarin (B1212949) nucleus suggests that electrophilic attack would likely be directed to the positions ortho and para to the activating ether oxygen of the lactone.

Conversely, nucleophilic aromatic substitution (SNAr) on the benzene ring of an isocoumarin is less common and typically requires the presence of strong electron-withdrawing groups and a suitable leaving group on the aromatic ring. Research has shown that isocoumarins can react with N-nucleophiles, leading to the opening of the lactone ring and subsequent recyclization to form isoquinolone derivatives. researchgate.net This transformation, however, primarily involves nucleophilic attack at the carbonyl carbon of the lactone rather than a direct substitution on the benzene ring. For a direct SNAr reaction to occur on the benzene moiety, the ring would need to be appropriately activated, for instance, by a nitro group, and possess a good leaving group, such as a halide.

A study on the synthesis of 3-substituted isocoumarins utilized a copper-catalyzed intramolecular Ullmann-type C-arylation, which can be considered a form of nucleophilic substitution on an aryl halide precursor to form the isocoumarin ring system. acs.org This highlights the feasibility of nucleophilic attack on a functionalized benzene ring that ultimately forms part of the isocoumarin structure.

| Reaction Type | Reagents and Conditions | Product(s) | Observations |

| Reaction with N-nucleophiles | Ammonia or primary amines | Isoquinolone derivatives | The reaction proceeds via lactone ring opening followed by recyclization. researchgate.net |

| Intramolecular Ullmann-type C-arylation | 1-(2-halophenyl)-1,3-diones, CuI, 2-picolinic acid, K2CO3, toluene, 110 °C | 3-Substituted isocoumarins | A cascade reaction involving intramolecular C-C coupling and rearrangement. acs.org |

Cycloaddition Reactions Involving the Isochromenone Scaffold

The isochromenone scaffold, containing conjugated double bonds, has the potential to participate in cycloaddition reactions, most notably the Diels-Alder reaction. In such a [4+2] cycloaddition, the isochromenone can act as either the diene or the dienophile, depending on the nature of the reacting partner and the substitution pattern on the isocoumarin ring.

The pyranone ring of the isocoumarin contains a conjugated diene system, making it a potential candidate to react with a dienophile. Conversely, the double bond within the lactone ring could potentially act as a dienophile in the presence of a suitable diene. The reactivity in these cycloaddition reactions is significantly influenced by the electronic properties of the substituents on the isocoumarin ring.

While specific examples of cycloaddition reactions involving this compound are not extensively documented, the analogous coumarin (B35378) systems have been shown to undergo [2+2] cycloaddition reactions upon photochemical irradiation. rsc.org This suggests that the lactone double bond in isocoumarins might also exhibit photochemical reactivity.

Furthermore, the general class of isocoumarins can be synthesized through various cyclization strategies, some of which can be formally considered as cycloadditions. For instance, the synthesis of isocoumarins via a light-driven carboxylative cyclization of o-ethynyl aryl bromides with CO2 involves the formation of the heterocyclic ring in a process that bears resemblance to a cycloaddition. nih.gov

| Cycloaddition Type | Reactants | Conditions | Product Type | Notes |

| [2+2] Photocycloaddition (by analogy) | Coumarin-3-carboxylic acid | 150 W mercury lamp | Dimerized product | Demonstrates the potential for photochemical cycloadditions of the lactone double bond. rsc.org |

| Formal Carboxylative Cyclization | o-Ethynyl aryl bromides, CO2 | Light-driven, photocatalysis | Isocoumarins | A synthetic method that involves a cyclization process to form the isocoumarin ring. nih.gov |

Strategic Utility of Ethyl 1 Oxo 1h Isochromene 3 Carboxylate As a Synthetic Building Block

Versatility in the Construction of Complex Heterocyclic Systems

The isocoumarin (B1212949) framework of ethyl 1-oxo-1H-isochromene-3-carboxylate is a precursor for various other heterocyclic systems. The lactone ring is susceptible to nucleophilic attack, leading to ring-opening and subsequent recyclization to form different heterocycles. A notable example of this reactivity is the conversion of isocoumarins to isoquinolones. Treatment of isocoumarins with ammonia (B1221849) or primary amines can lead to the formation of the corresponding isoquinolon-1(2H)-ones. This transformation is significant as the isoquinoline (B145761) core is present in many biologically active natural products and pharmaceuticals.

While direct studies on this compound are not extensively detailed in this specific context, the reactivity of the closely related coumarin (B35378) analogue, ethyl 2-oxo-2H-chromene-3-carboxylate, provides valuable insight. For instance, the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine (B178648) hydrate (B1144303) has been shown to yield various heterocyclic products depending on the reaction conditions. nih.gov Such reactions often proceed through the formation of a carbohydrazide (B1668358) intermediate, which can then undergo cyclization to form pyrazoles, triazoles, or other nitrogen-containing heterocycles. nih.gov This analogous reactivity highlights the potential of this compound to serve as a scaffold for the synthesis of a diverse range of complex heterocyclic systems.

The general transformation of isocoumarins into other heterocyclic systems is a well-established synthetic strategy. nih.gov The ability to introduce nitrogen, sulfur, or other heteroatoms into the core structure by reacting with appropriate nucleophiles underscores the versatility of isocoumarins as synthetic intermediates.

Precursor for Structurally Diverse Isochromenone and Isocoumarin Derivatives

This compound is an excellent precursor for a variety of structurally diverse isocoumarin derivatives. The ethyl ester at the 3-position can be readily modified, and the isocoumarin ring itself can be further functionalized.

One common transformation is the conversion of the ethyl ester to other functional groups. For example, hydrolysis of the ester yields the corresponding carboxylic acid, 1-oxo-1H-isochromene-3-carboxylic acid. This carboxylic acid can then be used in a variety of subsequent reactions. Decarboxylation of similar coumarin-3-carboxylic acids has been achieved, which would provide a route to 3-unsubstituted isocoumarins. mdpi.com Furthermore, the carboxylic acid can be converted to an acid chloride, which is a versatile intermediate for the synthesis of amides, other esters, and ketones at the 3-position.

Amidation of the ethyl ester by direct reaction with amines is another powerful method for diversification. The synthesis of N-substituted coumarin-3-carboxamides from ethyl 2-oxo-2H-chromene-3-carboxylate is a well-documented process, and similar reactivity is expected for the isocoumarin analogue. mdpi.commdpi.comacgpubs.org This allows for the introduction of a wide range of substituents at the 3-position, enabling the synthesis of libraries of isocoumarin derivatives for applications such as drug discovery.

The isocoumarin ring can also be a site for further synthetic modifications. Electrophilic aromatic substitution reactions on the benzene (B151609) ring can introduce substituents such as nitro, halogen, or alkyl groups, further expanding the structural diversity of the accessible isocoumarin derivatives. The reactivity of the C4-position of the isocoumarin ring can also be exploited in various addition and condensation reactions.

Table 1: Potential Transformations of this compound

| Starting Material | Reagents and Conditions | Product |

| This compound | 1. NaOH, H₂O, Heat2. H₃O⁺ | 1-Oxo-1H-isochromene-3-carboxylic acid |

| This compound | R-NH₂, Heat | N-R-1-oxo-1H-isochromene-3-carboxamide |

| 1-Oxo-1H-isochromene-3-carboxylic acid | Heat, Copper catalyst | 1H-Isochromen-1-one |

| This compound | NH₃, Heat | Isoquinolin-1(2H)-one |

Intermediates in the Total Synthesis of Natural Products and Analogues (e.g., Eleutherobin, Tetronothiodin, Thermorubin)

The isocoumarin scaffold is a key structural motif found in a multitude of natural products, many of which exhibit significant biological activities. researchgate.net Consequently, isocoumarins are important intermediates in the total synthesis of these complex molecules. While a direct role for this compound as an intermediate in the total synthesis of Eleutherobin, Tetronothiodin, or Thermorubin has not been explicitly documented in the reviewed literature, the strategic importance of the isocoumarin core in the synthesis of complex natural products is well-established.

For instance, the synthesis of various naturally occurring isocoumarins and their derivatives often involves the construction of a substituted isocoumarin ring system as a key step. acs.org The functional handles present on synthetic isocoumarins, such as the ester group in this compound, are crucial for subsequent transformations and the elaboration of the natural product's full carbon skeleton.

The general synthetic strategies towards complex molecules containing the isocoumarin moiety often rely on the versatility of simpler isocoumarin building blocks. These building blocks can be prepared and then elaborated through various chemical reactions to construct the target natural product. Therefore, while a specific citation for the use of this compound in the synthesis of Eleutherobin, Tetronothiodin, or Thermorubin is not available, its potential as a precursor for more complex isocoumarin intermediates in natural product synthesis remains significant.

Application in the Development of New Synthetic Methodologies and Reaction Protocols

The development of new synthetic methodologies is crucial for advancing the field of organic chemistry. This compound and related isocoumarin derivatives can serve as valuable substrates in the exploration and development of novel reaction protocols. The unique reactivity of the isocoumarin ring system, combined with the functional group at the 3-position, provides a platform for investigating new chemical transformations.

For example, the development of novel metal-catalyzed cross-coupling reactions could utilize isocoumarins as substrates to create new carbon-carbon or carbon-heteroatom bonds. The isocoumarin scaffold can be used to test the scope and limitations of new catalytic systems. While specific studies focusing on this compound in this context are not prevalent, the broader class of isocoumarins is frequently employed in the development of synthetic methods. researchgate.net

The functionalization of the C4 position of the isocoumarin ring is an area of active research, and new methods for introducing substituents at this position are continuously being explored. This compound could be a suitable substrate for developing such methodologies. Furthermore, the development of novel ring-opening and rearrangement reactions of isocoumarins to access other heterocyclic systems is an ongoing endeavor in synthetic chemistry. The use of well-defined isocoumarin starting materials like this compound is essential for the systematic study and optimization of these new reaction protocols.

Computational Chemistry and Theoretical Studies on Isochromenone Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a versatile quantum mechanical method used to investigate the electronic properties of atoms, molecules, and solids. idosr.orgnih.gov It is founded on the Hohenberg-Kohn theorems, which simplify the complexities of many-electron systems. idosr.org DFT calculations are widely applied to determine molecular geometries, reaction pathways, and various molecular properties. idosr.orgnih.gov For heterocyclic systems like isochromenones, DFT methods such as B3LYP and M06-2X are commonly used to study tautomeric stability, molecular structure, and vibrational spectra. nih.govnih.govnih.gov

The electronic structure of a molecule dictates its stability, reactivity, and physical properties. Computational methods provide detailed analyses of bonding, charge distribution, and molecular orbitals.

Molecular Orbitals and Aromaticity: Quantum chemical studies on the related chromone (B188151) system have shown that its A-ring is aromatic, while the C-ring lacks conjugation, with double bonds localized at the carbonyl group and between C(2)-C(3). researchgate.net Analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO-LUMO energy gap is an indicator of molecular reactivity and kinetic stability; a smaller gap suggests that charge transfer can easily occur within the molecule. nih.govresearchgate.net For instance, in a study of a coumarin-based pyrano-chromene derivative, the compound with a lower band gap (5.168 eV) was found to have smaller hardness and greater softness, indicating higher reactivity. rsc.org

Charge Distribution and Electrostatic Potential: Natural Bond Orbital (NBO) analysis is used to calculate atomic charges and understand orbital interactions. nih.gov Molecular Electrostatic Potential (MEP) maps are valuable for visualizing charge distribution and predicting sites for electrophilic and nucleophilic attack. nih.govresearchgate.net In a study of 6-methyl-2-chromenone, MEP analysis showed negative potential sites on electronegative atoms and positive potential sites around hydrogen atoms, which is typical for such systems. nih.gov

Topological Analysis: The electronic structure can also be analyzed through topological examination of the electron density and the Electron Localization Function (ELF). nih.gov ELF analysis has been shown to successfully capture chemical reactivity, providing valuable insights into the electronic structure of molecules. nih.gov

| Property | Description | Typical Application/Insight |

|---|---|---|

| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates chemical reactivity, kinetic stability, and electronic excitation energy. A smaller gap implies higher reactivity. nih.gov |

| Molecular Electrostatic Potential (MEP) | A 3D plot of the electrostatic potential mapped onto the electron density surface. | Identifies positive (nucleophilic attack) and negative (electrophilic attack) regions of a molecule. researchgate.net |

| Natural Bond Orbital (NBO) Charges | A method for calculating the charge distribution on individual atoms. | Provides insights into charge transfer interactions and the nature of chemical bonds. nih.gov |

| Electron Localization Function (ELF) | A topological analysis that provides a measure of electron localization. | Helps in understanding chemical bonding and reactivity patterns. nih.gov |

Computational chemistry is a powerful tool for simulating and interpreting spectra, which aids in the structural elucidation of complex molecules. idosr.orgnih.gov

Vibrational Spectroscopy: DFT calculations are frequently used to compute the vibrational frequencies of molecules, which correspond to peaks in Infrared (IR) and Raman spectra. nih.govnih.gov By comparing the calculated spectra with experimental data, researchers can confirm molecular structures and understand the vibrational behavior of different conformers. nih.gov For example, DFT/B3LYP calculations have been successfully used to interpret the vibrational spectra of 4-arylidene-3-isochromanone derivatives. nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies and simulating UV-Vis absorption spectra. nii.ac.jpnih.govmdpi.com The method can predict the wavelengths of maximum absorbance (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com The choice of functional, such as CAM-B3LYP or ω-B97XD, is critical for obtaining accurate predictions that correlate well with experimental spectra. nih.govresearchgate.netchemrxiv.org TD-DFT calculations have been successfully applied to predict the UV-Vis spectra of numerous natural compounds, including flavonoids and coumarins, with errors often ranging from only 1% to 6% compared to experimental data. mdpi.com This predictive power is valuable for identifying chromophore systems and understanding electronic transitions (e.g., π → π* and n → π*) within molecules like isochromenones. idosr.orgresearchgate.net

| Compound | Theoretical λmax (nm) | Experimental λmax (nm) | % Error |

|---|---|---|---|

| 3-O-methylquercetin | 355 | 359 | 1.1% mdpi.com |

| Gallic acid | 275 | 260 | 5.8% mdpi.com |

| Quercetin | 370 | 372 | 0.5% mdpi.com |

| Resveratrol | 308 | 306 | 0.6% mdpi.com |

Data sourced from a study using TD-DFT with B3LYP/6-311+g(d,p) and methanol (B129727) as solvent. mdpi.com

Molecular Dynamics Simulations and Conformational Space Exploration

Molecular Dynamics (MD) is a computational simulation technique that models the physical movements of atoms and molecules over time. mdpi.comnih.gov By solving Newton's equations of motion, MD simulations provide detailed information on the structural, dynamical, and thermodynamical properties of a system, making it an indispensable tool in fields like drug discovery. mdpi.comyoutube.com

For flexible molecules like Ethyl 1-oxo-1H-isochromene-3-carboxylate, exploring the conformational space is essential for understanding their behavior. chemistrysteps.com Conformational analysis is the study of the relative stabilities of different spatial arrangements (conformers) that result from rotation around single bonds. chemistrysteps.com

In heterocyclic systems like isochromenones, the non-aromatic ring can adopt several conformations. For instance, crystal structure analyses of pyranochromene derivatives have revealed that the central pyran rings can adopt half-chair or sofa conformations. nih.govresearchgate.net Similarly, in a derivative of hexahydro-1H-isochromene, both the tetrahydropyranone and cyclohexene (B86901) rings were found to adopt envelope conformations. nih.gov MD simulations can be used to explore these different conformational states and the transitions between them, providing insights into the molecule's flexibility and the relative stability of each conformer. nih.gov This is crucial as the biological activity and reactivity of a molecule can be highly dependent on its three-dimensional shape.

| Compound/Ring System | Observed Conformation(s) | Method of Analysis |

|---|---|---|

| Central pyran ring in pyranochromene derivatives | Half-chair, Sofa nih.govresearchgate.net | X-ray Crystallography nih.govresearchgate.net |

| Cyclohexene ring in a pyranochromene derivative | Sofa nih.govresearchgate.net | X-ray Crystallography nih.govresearchgate.net |

| Tetrahydropyranone ring in a hexahydro-1H-isochromene derivative | Envelope nih.gov | X-ray Crystallography nih.gov |

| Cyclohexene ring in a hexahydro-1H-isochromene derivative | Envelope nih.gov | X-ray Crystallography nih.gov |

Computational Modeling of Reaction Mechanisms and Catalytic Cycles

Computational chemistry is a vital tool for elucidating the mechanisms of complex organic reactions. cri.or.thrsc.org By mapping the potential energy surface of a reaction, researchers can identify stable intermediates, transition states, and determine activation energies, thereby distinguishing between plausible reaction pathways. cri.or.th

The synthesis of isochromenes and related structures has been investigated using computational methods. researchgate.net For example, DFT studies have been conducted to elucidate a plausible reaction mechanism for the electrochemical cyclization of 2-ethynylbenzaldehydes to form isochromene compounds. researchgate.net In another study, DFT was used to gain mechanistic insight into a 21-thiaporphyrin (B1260827) catalyzed reaction, suggesting an oxidative quenching pathway. researchgate.net

Computational modeling of catalytic cycles involves studying the interactions between reactants, catalysts, and intermediates throughout the entire reaction sequence. researchgate.netresearchgate.net For instance, DFT calculations have been used to support a proposed catalytic cycle for a nickel-catalyzed reaction, which involved the activation of a benzotriazinone by the Ni catalyst, migratory insertion, isomerization to a Ni π-allyl complex, and a final enantioselective attack. researchgate.net Such studies are crucial for understanding how catalysts function and for designing more efficient and selective synthetic routes. cri.or.thmit.edu

Quantitative Structure-Reactivity Relationships (QSRR) Investigations

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical approaches that attempt to correlate the chemical structure of compounds with their biological activity or chemical reactivity, respectively. nih.gov These models are highly valuable in drug discovery and toxicology for predicting the properties of untested chemicals. nih.gov

A QSRR study typically involves the following steps:

Data Set Assembly: A collection of molecules with known reactivity data is compiled.

Descriptor Calculation: A set of numerical values, known as molecular descriptors, are calculated for each molecule. These descriptors quantify various aspects of the molecule's structure, including physicochemical, electronic, steric, and topological properties. nih.govrsc.org

Model Development: Statistical methods, such as multivariate linear regression, are used to build a mathematical model that relates the descriptors to the observed reactivity. chemrxiv.org

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. rsc.org

| Descriptor Class | Example Descriptors | Property Represented |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges | The electronic distribution and ability to participate in electrostatic or orbital-controlled interactions. rsc.orgnih.gov |

| Steric | Molecular volume, Surface area, Molar refractivity | The size and shape of the molecule, which can influence its ability to fit into an active site or approach another reactant. rsc.org |

| Lipophilic | LogP (octanol-water partition coefficient) | The hydrophobicity of the molecule, affecting its solubility and transport properties. rsc.org |

| Topological | Connectivity indices, Wiener index | The atomic connectivity and branching of the molecular skeleton. nih.gov |

Emerging Research Frontiers and Future Perspectives in Ethyl 1 Oxo 1h Isochromene 3 Carboxylate Research

Development of More Sustainable and Environmentally Benign Synthetic Routes

Traditional methods for synthesizing the isocoumarin (B1212949) nucleus often involve lengthy reaction times or the use of hazardous reagents and solvents. nih.gov Consequently, a significant research thrust is the development of more sustainable and environmentally friendly synthetic protocols. One promising approach is the use of microwave-assisted synthesis. For instance, a high-yielding, solvent-free method has been developed for 3-substituted isocoumarins by the direct condensation of homophthalic acid with various acyl chlorides under microwave irradiation. nih.gov This technique dramatically reduces reaction times from hours or days to mere seconds and eliminates the need for volatile organic solvents, aligning with the principles of green chemistry. nih.gov

Another green approach involves the use of water as a reaction medium, which is an abundant, non-toxic, and environmentally safe solvent. While many examples are documented for the synthesis of the isomeric coumarins in aqueous media, these principles are being explored for isocoumarin synthesis as well. researchgate.net Metal-free synthetic routes are also gaining traction as they avoid the use of potentially toxic and expensive heavy metals. researchgate.net A recently developed metal-free synthesis of 3-substituted isocoumarins employs a sequential O-acylation/intramolecular Wittig reaction, starting from readily available materials and proceeding under mild conditions with high functional group tolerance. researchgate.netnih.gov

Future research will likely focus on expanding these green methodologies to specifically target esters like Ethyl 1-oxo-1H-isochromene-3-carboxylate, potentially through biocatalysis or flow chemistry, to further enhance sustainability and efficiency.

Exploration of Novel Catalytic Systems and Reaction Conditions

The exploration of novel catalytic systems is central to advancing the synthesis of isocoumarin derivatives. Transition-metal catalysis, in particular, has provided powerful tools for constructing the isocoumarin core with high efficiency and selectivity. Various catalytic systems have been successfully employed for the synthesis of the general isocoumarin scaffold.

Table 1: Examples of Catalytic Systems for Isocoumarin Synthesis

| Catalyst System | Reactants | Key Features |

|---|---|---|

| Rhodium(III) complexes | Benzoic acids and vinylene carbonate or α-diazo-β-keto phosphonates | Catalyzes C-H activation and annulation; redox-neutral. nih.gov |

| Palladium(0) complexes | 2-halobenzoates and ketones | Involves an initial α-arylation followed by intramolecular cyclization. nih.gov |

| Copper(I) salts | o-halobenzoic acids and 1,3-diketones | A ligand-free domino reaction to form 3-substituted isocoumarins. nih.gov |

Rhodium(III)-catalyzed C-H activation and annulation of benzoic acids with various coupling partners has emerged as a robust method for accessing 3-substituted and 3,4-unsubstituted isocoumarins. nih.gov Similarly, palladium-catalyzed reactions, such as the cyclization of 2-halobenzoates with ketones, offer a direct route to the isocoumarin ring system. nih.gov Copper-catalyzed domino reactions provide an efficient and often ligand-free alternative, utilizing readily available starting materials like o-halobenzoic acids. nih.gov The development of metal-free catalytic systems, such as those employing BF₃·Et₂O for the 6-endo-dig cyclization of 2-alkynylbenzoates, represents another important direction, offering mild reaction conditions and a different mechanistic pathway. nih.gov Future work in this area will aim to identify catalysts with higher turnover numbers, broader substrate scopes, and the ability to facilitate asymmetric synthesis for producing chiral isocoumarin derivatives.

Application of Advanced Spectroscopic and Structural Characterization Techniques

The unambiguous characterization of molecular structures is fundamental to chemical research. For this compound and its analogues, advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and mass spectrometry, are indispensable. High-resolution mass spectrometry (HRMS) provides precise molecular weight information, confirming the elemental composition of the synthesized compounds.

Table 2: Representative NMR Data for an Ethyl Isochromene Carboxylate Derivative Data for Ethyl 3,7-dimethyl-1-oxo-1H-isochromene-4-carboxylate

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ¹H NMR | 8.07 | s | H-8 |

| 7.67 | d, J = 8.4 Hz | H-5 | |

| 7.54 | d, J = 8.4 Hz | H-6 | |

| 4.48-4.42 | m | -OCH₂ CH₃ | |

| 2.45 | s | C7-CH₃ and C3-CH₃ | |

| 1.43 | t, J = 7.2 Hz | -OCH₂CH₃ | |

| ¹³C NMR | 165.9 | - | C =O (ester) |

| 161.4 | - | C -1 (lactone C=O) | |

| 156.9 | - | C -3 | |

| 138.4 | - | Aromatic C | |

| 136.3 | - | Aromatic C | |

| 132.1 | - | Aromatic C | |

| 61.7 | - | -OCH₂ CH₃ | |

| 19.3 | - | C3-CH₃ | |

| 14.3 | - | -OCH₂CH₃ |

Source: Adapted from supplementary information in a study by The Royal Society of Chemistry. nih.gov

In addition to NMR, single-crystal X-ray diffraction is the gold standard for determining the three-dimensional arrangement of atoms in a molecule. While a crystal structure for the title compound is not yet published, such studies on its derivatives are crucial for understanding solid-state packing, intermolecular interactions, and conformational preferences. nih.gov Future research will undoubtedly involve the application of these advanced techniques to provide a complete structural and spectroscopic portfolio for this compound.

Expanding the Scope of Derivatization and Synthetic Utility

This compound is not only a target molecule but also a versatile building block for the synthesis of other complex heterocyclic systems. A key area of its synthetic utility is in the preparation of isoquinolones, which are structurally related nitrogen-containing heterocycles. The lactone oxygen of the isocoumarin ring can be readily exchanged for a nitrogen atom by treatment with ammonia (B1221849) or primary amines, providing direct access to the corresponding isoquinolin-1(2H)-one core. researchgate.netwisdomlib.org This transformation is highly valuable as the isoquinolone scaffold is present in many biologically active alkaloids and pharmaceutical agents. nih.govmdpi.com

The ester group at the 3-position offers another handle for derivatization. It can potentially undergo reactions typical of esters, such as:

Amidation: Reaction with various amines to form a diverse library of amides.

Hydrazinolysis: Treatment with hydrazine (B178648) to yield the corresponding carbohydrazide (B1668358), a versatile intermediate for synthesizing other heterocycles like pyrazoles or oxadiazoles.

Reduction: Conversion of the ester to a primary alcohol, which can be further functionalized.